molecular formula C17H11Cl2NO B1617817 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride CAS No. 6338-22-3

7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride

Cat. No. B1617817
CAS RN: 6338-22-3
M. Wt: 316.2 g/mol
InChI Key: NKYZSOFSUZEZFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is C17H11Cl2NO . It has a molecular weight of 316.19 . The InChI code for this compound is 1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 316.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Complexation and Structural Studies

  • Research on benzo[h]quinoline and 8-methylquinoline complexes, closely related to the specified compound, has explored their coordination chemistry with palladium(II), highlighting the potential for studying metal-ligand interactions and complexation behavior. This includes investigations into the crystal and molecular structures of such complexes, which could have implications for materials science and catalysis (Deeming, Rothwell, Hursthouse, & New, 1978).

Synthesis and Reactivity

  • The synthesis and characterization of 8-methylaminoquinolinium salts highlight the diverse reactivity of quinoline derivatives, providing a foundation for developing novel chemical syntheses and materials (Hazell, Khoo, Ouyang, Rausch, & Tavares, 1998).
  • Investigations into the synthesis of new series of pyridine and fused pyridine derivatives, including reactions of chlorinated pyridines, offer insights into the synthetic versatility of quinoline derivatives for creating pharmacologically active molecules or new materials (Al-Issa, 2012).

Catalysis

  • Studies on chiral Pt(II)/Pd(II) pincer complexes, involving quinoline ligands, demonstrate the role of such compounds in catalytic asymmetric reactions, suggesting a potential area of application for the specified chemical in asymmetric synthesis and catalysis (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).

Material Science

  • Research into the synthesis and ethylene (co-)polymerization screening of titanocene chlorides, including quinoline derivatives, points to applications in materials science, particularly in the development of new polymeric materials with tailored properties (Sun, Liu, Zhang, Zeng, Wang, & Liang, 2010).

properties

IUPAC Name

7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-14(18)8-7-12-13(17(19)21)9-15(20-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZSOFSUZEZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285076
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6338-22-3
Record name 6338-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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